molecular formula C24H23ClN4O2S B11324488 2-{[4-(4-Tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2-chlorophenyl)propanamide

2-{[4-(4-Tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2-chlorophenyl)propanamide

Cat. No.: B11324488
M. Wt: 467.0 g/mol
InChI Key: LOSDZVNNYVGCEX-UHFFFAOYSA-N
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Description

2-{[4-(4-Tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2-chlorophenyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tert-butylphenyl group, a cyano group, and a dihydropyrimidinone moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-Tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2-chlorophenyl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Dihydropyrimidinone Core: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions to form the dihydropyrimidinone core.

    Introduction of the Tert-butylphenyl Group: This step involves the substitution of a hydrogen atom on the dihydropyrimidinone core with a tert-butylphenyl group, typically using a Friedel-Crafts alkylation reaction.

    Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the dihydropyrimidinone core is replaced by a cyano group.

    Formation of the Sulfanyl Linkage: This involves the reaction of the dihydropyrimidinone core with a thiol compound to form the sulfanyl linkage.

    Attachment of the Chlorophenyl Group: The final step involves the reaction of the intermediate compound with 2-chlorophenylpropanamide under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-Tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2-chlorophenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst.

    Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: As a lead compound for the development of new drugs.

    Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[4-(4-Tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2-chlorophenyl)propanamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(4-Tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2-chlorophenyl)propanamide is unique due to its combination of a dihydropyrimidinone core, a cyano group, and a sulfanyl linkage. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable subject for research and development.

Properties

Molecular Formula

C24H23ClN4O2S

Molecular Weight

467.0 g/mol

IUPAC Name

2-[[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-chlorophenyl)propanamide

InChI

InChI=1S/C24H23ClN4O2S/c1-14(21(30)27-19-8-6-5-7-18(19)25)32-23-28-20(17(13-26)22(31)29-23)15-9-11-16(12-10-15)24(2,3)4/h5-12,14H,1-4H3,(H,27,30)(H,28,29,31)

InChI Key

LOSDZVNNYVGCEX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1Cl)SC2=NC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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